N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQSLNFEJJXMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Components and Retrosynthetic Analysis
The molecule comprises two primary moieties:
- 2-(4-ethylphenoxy)acetic acid : A phenoxyacetic acid derivative.
- 5-amino-2-fluoroaniline : A fluorinated aromatic amine.
Retrosynthetic disconnection suggests coupling these components via an amide bond. This approach aligns with methods used for structurally related acetamides.
Synthesis of 2-(4-ethylphenoxy)acetic Acid
Method :
- Nucleophilic substitution : React 4-ethylphenol with chloroacetic acid in the presence of a base (e.g., NaOH).
$$
\text{4-Ethylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(4-ethylphenoxy)acetic acid} + \text{HCl}
$$ - Purification : Crystallization or column chromatography.
| Reagent | Conditions | Yield (Typical) |
|---|---|---|
| 4-Ethylphenol | Reflux in aqueous NaOH | 70–85% |
| Chloroacetic acid | 6–8 hours, 80–100°C |
Preparation of 5-Amino-2-fluoroaniline
Method :
- Nitration : Introduce a nitro group to 2-fluoroaniline via electrophilic aromatic substitution.
- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or SnCl₂/HCl.
$$
\text{2-Fluoro-5-nitroaniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Amino-2-fluoroaniline}
$$
- Fluorine’s electron-withdrawing effect directs nitration to the para position.
- Reduction conditions must avoid dehalogenation.
Amide Bond Formation
Method :
- Activation : Convert 2-(4-ethylphenoxy)acetic acid to its active ester or acyl chloride.
- Coupling : React with 5-amino-2-fluoroaniline using coupling agents like EDC/HOBt.
$$
\text{2-(4-ethylphenoxy)acetic acid} + \text{5-amino-2-fluoroaniline} \xrightarrow{\text{EDC/HOBt}} \text{Target compound}
$$
| Coupling Agent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | Acetonitrile | RT | 24 hours | 65–75% |
| DCC/DMAP | DCM | 0–5°C | 12 hours | 60–70% |
Purification and Characterization
- Purification : Column chromatography (ethyl acetate/petroleum ether) or recrystallization.
- Characterization :
- ¹H/¹³C NMR : Peaks corresponding to aromatic protons (δ 6.5–7.5 ppm), acetamide carbonyl (δ ~170 ppm).
- Mass Spec : Molecular ion peak at m/z 288.32.
Challenges and Mitigation Strategies
- Side Reactions :
- Hydrolysis of the amide bond under acidic/basic conditions.
- Oxidative degradation of the amine group.
- Solutions :
Comparative Analysis of Methods
| Parameter | EDC/HOBt Method | DCC/DMAP Method |
|---|---|---|
| Yield | 65–75% | 60–70% |
| Purity | >95% | 90–95% |
| Scalability | Suitable for large scale | Limited by cost |
| Byproducts | Minimal | DCU precipitation |
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, which can be crucial for developing new pharmaceuticals and materials.
- Reactivity Studies : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it useful for studying reaction mechanisms.
Biology
- Biological Probes : N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide is studied for its interactions with biological molecules, potentially aiding in understanding cellular processes.
- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties. For example, derivatives have shown activity in animal models of epilepsy, indicating that this class of compounds may offer therapeutic benefits in neuropharmacology .
Medicine
- Therapeutic Potential : Research is ongoing to evaluate the compound's efficacy as an anti-inflammatory or anticancer agent. Its unique structural features may enhance its ability to interact with specific molecular targets involved in disease pathways.
Anticonvulsant Activity Study
A study on related compounds demonstrated that modifications to the acetamide structure significantly influenced anticonvulsant activity. In this research:
- Several derivatives were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.
- Compounds exhibited varying degrees of protection against seizures, with some achieving notable efficacy compared to established antiepileptic drugs like phenytoin .
| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index (TD50/ED50) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide would depend on its specific molecular targets and pathways. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Fluorine Substitution: The target compound’s 2-fluorophenyl group may enhance binding specificity compared to non-fluorinated analogs (e.g., Compound 38) .
- Phenoxy Variations: Replacing 4-ethylphenoxy with 2-fluoro-phenoxy (Compound 7d) or quinazoline sulfonyl (Compound 38) alters target selectivity and potency .
- Heterocyclic Additions : Piperazine or thiadiazole rings (Compounds 47 and 7d) introduce hydrogen-bonding sites, improving antimicrobial or anticancer activity .
Antimicrobial and Antifungal Activity
Acetamides with bulky heterocyclic substituents, such as benzo[d]thiazole sulfonyl piperazinyl groups (Compounds 47–50), exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . In contrast, the target compound’s simpler phenoxy-fluorophenyl structure may lack broad-spectrum antimicrobial efficacy but could offer improved solubility.
Anticancer Activity
Table 2: Anticancer Activity of Selected Acetamides
Key Insights :
Enzyme Inhibition
Acetamides with nitrogen-rich heterocycles (e.g., triazoles, benzothiazoles) exhibit potent inhibition of MAO-B, AChE, and BChE enzymes . For example:
- N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : AChE inhibition (IC₅₀: ~1 µM) .
- (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Dual MAO-B/BChE inhibition .
The target compound’s 5-amino group could facilitate hydrogen bonding with enzyme active sites, but its lack of heterocyclic moieties may limit potency compared to these analogs.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Solubility : The absence of ionizable groups (e.g., sulfonyl, piperazinyl) may limit aqueous solubility compared to Compounds 47–50 .
Biological Activity
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFNO
- Molecular Weight : 264.32 g/mol
The presence of both an amino group and a fluorine atom enhances its biological profile, potentially influencing its interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance lipophilicity, affecting the compound's pharmacokinetics and bioavailability. The amino group may facilitate hydrogen bonding with target proteins, influencing their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have shown that derivatives of this compound can possess anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The activity is often measured using IC values, which indicate the concentration required to inhibit 50% of cell growth. For example:
| Compound | IC (μM) |
|---|---|
| Compound A | 0.62 |
| Compound B | 2.14 |
| This compound | TBD |
These values highlight the varying potency of structurally related compounds against cancer cells .
Study on Antiviral Activity
A relevant study focused on the antiviral properties of structurally similar compounds against flaviviruses such as Zika and dengue. The study found that modifications in the side chains significantly affected the antiviral potency, suggesting that this compound could be optimized for enhanced efficacy against viral infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the introduction of the fluorine atom and the ethylphenoxy group. Understanding the SAR is crucial for developing more potent derivatives. For example, altering the position or type of substituents on the aromatic rings has been shown to affect biological activity significantly .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl precursors. For example, coupling 5-amino-2-fluorophenol with 4-ethylphenoxyacetic acid derivatives via amide bond formation using coupling agents like EDCI/HOBt. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can enhance reaction efficiency and reduce side products . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control to minimize decomposition, and stoichiometric tuning of reagents to favor mono-substitution .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for confirming molecular weight and substituent positions. Purity assessment should use HPLC with UV detection (λ = 254 nm) and a C18 column, employing gradient elution (e.g., 10–90% acetonitrile in water). For crystallinity evaluation, X-ray diffraction (XRD) with SHELX refinement ensures accurate structural determination, particularly for resolving fluorine and ethyl group orientations .
Q. How can researchers identify and quantify impurities in synthesized batches of this compound?
- Methodological Answer : Impurity profiling requires LC-MS coupled with charged aerosol detection (CAD) to detect non-UV-active byproducts. Reference standards for common impurities (e.g., unreacted intermediates or dehalogenated derivatives) should be synthesized for calibration. Thresholds for acceptable impurity levels (e.g., ≤0.5% total impurities) can align with pharmacopeial guidelines, as seen in analogous acetamide quality control protocols .
Advanced Research Questions
Q. How can contradictions in crystallographic data for acetamide derivatives be resolved during structural refinement?
- Methodological Answer : Discrepancies in bond angles or torsional strains often arise from disordered solvent molecules or dynamic fluorine effects. Using SHELXL for refinement, researchers should apply restraints for geometrically constrained groups (e.g., aromatic rings) and validate hydrogen bonding via Hirshfeld surface analysis. High-resolution datasets (d-spacing < 0.8 Å) and twinning correction may be necessary for ambiguous electron density regions .
Q. What strategies are effective in analyzing intermolecular interactions and hydrogen bonding patterns in the crystal lattice of this compound?
- Methodological Answer : Topological analysis using CrystalExplorer can map intermolecular contacts (e.g., C–H⋯O, N–H⋯F). For hydrogen bonding, measure donor-acceptor distances (e.g., 2.5–3.2 Å) and angles (>120°). Comparative studies with halogenated analogs (e.g., chloro vs. fluoro derivatives) reveal how fluorine’s electronegativity influences packing motifs, as seen in N-(4-chloro-2-nitrophenyl)acetamide structures .
Q. What challenges arise in optimizing reaction conditions for introducing fluorine and ethyl groups, and how can they be mitigated?
- Methodological Answer : Fluorine’s strong electron-withdrawing effects can deactivate aromatic rings, requiring careful selection of catalysts (e.g., Pd/Cu for Ullman-type couplings). Ethyl group introduction via nucleophilic substitution may compete with elimination; using bulky bases (e.g., DBU) and low temperatures (0–5°C) minimizes side reactions. Computational modeling (DFT) predicts regioselectivity for substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
